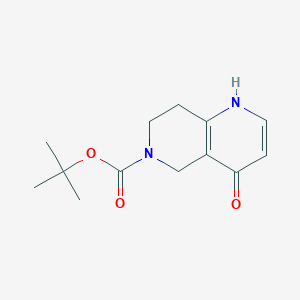

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is officially designated as tert-butyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate in alternative nomenclature systems, reflecting the tetrahydro nature of the partially saturated bicyclic core. The molecular formula C₁₃H₁₈N₂O₃ indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, reflecting the complex structural arrangement that includes both aromatic and aliphatic components.

The systematic name can be deconstructed to reveal specific structural elements: the "tert-butyl" portion indicates the presence of a tertiary butyl group serving as an ester protecting group, while "4-hydroxy" denotes a hydroxyl substituent at the 4-position of the naphthyridine ring system. The designation "7,8-dihydro-1,6-naphthyridine-6(5H)" specifies the degree of saturation and the positioning of the nitrogen atoms within the bicyclic framework, with the "(5H)" notation indicating the presence of a hydrogen atom at the 5-position. The "carboxylate" suffix confirms the presence of an ester functional group, specifically a tert-butyl ester of the carboxylic acid derivative.

Structural Classification Within Naphthyridine Derivatives

This compound belongs to the 1,6-naphthyridine structural class, which represents one of six possible isomeric arrangements of naphthyridine compounds. Naphthyridines, also known as pyridopyridines or diazanaphthalenes, constitute a family of bicyclic heterocyclic compounds containing two pyridine rings fused together with nitrogen atoms positioned at different locations. The six isomeric types include 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine arrangements.

The 1,6-naphthyridine scaffold is characterized by nitrogen atoms positioned at the 1 and 6 positions of the bicyclic ring system, creating a unique electronic environment that influences both chemical reactivity and biological activity. This particular arrangement differs from the more extensively studied 1,8-naphthyridine derivatives, which have received considerable attention due to their presence in antimicrobial agents such as nalidixic acid. The 1,6-isomer exhibits distinct chemical properties compared to other naphthyridine isomers, particularly in terms of coordination chemistry and potential for functionalization at specific positions.

The structural features of this compound include several notable characteristics that distinguish it within the naphthyridine family. The compound contains a partially saturated bicyclic core, with the 7,8-dihydro designation indicating reduction of one of the aromatic rings to create a tetrahydro system. The presence of the hydroxyl group at the 4-position introduces hydrogen bonding capabilities and potential for further functionalization, while the tert-butyl carboxylate group provides both steric bulk and a protected carboxylic acid functionality that can be selectively deprotected under acidic conditions.

Historical Context in Heterocyclic Chemistry Research

The historical development of naphthyridine chemistry traces back to the late nineteenth century, with the first naphthyridine compound synthesized by Reissert in 1893, who initially proposed the nomenclature system still used today. However, significant progress in the systematic synthesis and characterization of the complete family of naphthyridine isomers required several decades of continued research efforts. The unsubstituted 1,5-naphthyridine and 1,8-naphthyridine were successfully synthesized in 1927, representing important milestones in heterocyclic chemistry.

The completion of the naphthyridine family occurred through a series of synthetic achievements spanning the mid-twentieth century. The synthesis of 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine was accomplished in 1958, while the isolation of 2,6-naphthyridine was achieved in 1965. These developments established the foundation for subsequent research into functionalized derivatives and their potential applications in medicinal chemistry, materials science, and coordination chemistry.

The specific interest in 1,6-naphthyridine derivatives, including this compound, represents a relatively recent development in the field. The synthesis of 1,6-naphthyridine compounds has proven more challenging compared to other isomers, particularly the 1,8-derivatives, due to the unique electronic properties and reactivity patterns associated with the 1,6-arrangement. Early attempts to synthesize 1,6-naphthyridine from 4-aminopyridine using traditional Skraup reaction conditions were unsuccessful, necessitating the development of modified synthetic approaches.

The evolution of synthetic methodologies for 1,6-naphthyridine derivatives has benefited from advances in heterocyclic chemistry, including the development of metal-catalyzed coupling reactions, improved understanding of regioselectivity in heterocyclic systems, and the application of protecting group strategies. The tert-butyl carboxylate functionality present in the target compound represents a standard protecting group strategy that allows for selective manipulation of carboxylic acid derivatives while maintaining stability under basic conditions. This approach has become increasingly important in the synthesis of complex heterocyclic molecules where multiple functional groups require orthogonal protection and deprotection strategies.

The contemporary research focus on naphthyridine derivatives has expanded beyond simple structural characterization to encompass detailed studies of their electronic properties, coordination behavior, and potential applications in various fields. The development of compounds such as this compound reflects the ongoing evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures that combine multiple functional elements within a single molecular framework. This progression represents the culmination of over a century of research in heterocyclic chemistry and continues to drive innovation in the design and synthesis of nitrogen-containing heterocyclic compounds.

Properties

IUPAC Name |

tert-butyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-5-10-9(8-15)11(16)4-6-14-10/h4,6H,5,7-8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLINFVSPHIWOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

Use of catalysts: Catalysts can be employed to enhance reaction rates and selectivity.

Control of reaction parameters: Temperature, pressure, and solvent choice are critical factors that need to be optimized.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent literature highlights the anticancer potential of naphthyridine derivatives, including tert-butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate. Research indicates that these compounds can act through various mechanisms:

- Apoptosis Induction : Naphthyridine derivatives have been shown to induce apoptosis in cancer cells via mitochondrial pathways and caspase activation.

- Cell Cycle Arrest : Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

- Inhibition of Key Enzymes : They may inhibit enzymes such as topoisomerases and kinases involved in cancer progression.

Case Studies

A review by Ahmed et al. (2023) discusses various naphthyridine analogues and their anticancer activities. The following table summarizes findings related to specific derivatives:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Aaptamine | H1299 (lung cancer) | 10.47 - 15.03 | Induces apoptosis via p53-independent pathways |

| Sophocarpine | HL-60 (leukemia) | 1.21 - 12.86 | Suppresses TNF-α and IL-6 production |

| Canthin-6-one | KB (epidermoid carcinoma) | 0.91 - 3.73 | Inhibits NF-κB transcription |

These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. Naphthyridine derivatives have been investigated for their efficacy against viruses such as HIV:

- Mechanism of Action : Some derivatives act as inhibitors of viral integrase enzymes, crucial for the replication of viruses like HIV.

Synthetic Approaches

The synthesis of naphthyridine derivatives can be achieved through various methods:

- Classical Synthetic Methods : These include Skraup synthesis and Friedlander synthesis which involve multi-step reactions that can yield diverse naphthyridine structures.

- Green Chemistry Approaches : Recent advancements focus on metal-free reactions and microwave-assisted synthesis to enhance efficiency and reduce environmental impact.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: can be compared with other naphthyridine derivatives:

4-Hydroxy-1,6-naphthyridine: Lacks the tert-butyl group, which may affect its reactivity and applications.

tert-Butyl 1,6-naphthyridine-6-carboxylate:

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for various applications.

Biological Activity

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships based on recent studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure containing a naphthyridine core with various functional groups that contribute to its biological activity. The presence of the hydroxy group at the 4-position and the tert-butyl ester at the carboxylate position are particularly significant for its reactivity and interaction with biological targets.

Anticancer Activity

Research has shown that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures to this compound can induce apoptosis in cancer cells through various mechanisms:

- Cytotoxicity Studies : A series of naphthyridine derivatives were evaluated against human cancer cell lines such as HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer). Compounds exhibited IC50 values ranging from 0.1 µM to 172.8 µM, indicating potent cytotoxicity in some cases .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Colchicine | HeLa | 23.6 |

| tert-butyl derivative | HeLa | 2.3 |

| tert-butyl derivative | HL-60 | 0.1 |

| tert-butyl derivative | PC-3 | 2.7 |

These findings suggest that modifications in the structure significantly influence the cytotoxic potential of these compounds.

Antimicrobial Activity

Naphthyridine derivatives have also been reported to possess antimicrobial properties. The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth. Specific studies have documented the effectiveness of certain naphthyridines against various pathogens, highlighting their potential as lead compounds for antibiotic development .

Structure-Activity Relationships (SAR)

The biological activity of naphthyridine derivatives is closely linked to their structural features. Modifications at specific positions can enhance or diminish their potency:

- Positioning of Functional Groups : The introduction of hydroxy groups at different positions has been shown to affect solubility and interaction with biological targets.

- Ring Substitutions : Variations such as methyl or ethyl substitutions can lead to increased cytotoxicity against cancer cell lines.

Case Studies and Research Findings

Several case studies have illustrated the efficacy of naphthyridine derivatives:

- Aaptamine Derivatives : Aaptamine and its analogs demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong potential for therapeutic applications .

- Topoisomerase Inhibition : Some naphthyridines act as inhibitors of topoisomerase II, a critical enzyme in DNA replication and repair, which is a common target for anticancer drugs .

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in naphthyridine intermediates. For example, tert-butyl derivatives of similar naphthyridine scaffolds have been prepared using Pd-catalyzed cross-coupling reactions (e.g., Heck cyclizations) under controlled temperatures (130°C) and solvent systems like dioxane . Optimization involves adjusting catalyst loading (e.g., 2.5 mol% Pd₂(dba)₃) and ligands (e.g., PA-(4-(CO₂Et)C₆H₄)) to improve yields. Reaction progress can be monitored via TLC or LC-MS .

Q. How can purity and structural integrity be verified after synthesis?

- Methodology :

- Chromatography : Flash column chromatography (FCC) with eluents like toluene:acetone (14:1) is used for purification .

- Spectroscopy : ¹H NMR (e.g., δ 12.1 ppm for hydroxyl protons in DMSO-d₆) and IR (e.g., νmax 1720 cm⁻¹ for carbonyl groups) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight .

Q. What chromatographic techniques are recommended for isolating this compound from complex mixtures?

- Methodology : Reverse-phase HPLC with C18 columns and gradient elution (water:acetonitrile) is effective. Preparative TLC or FCC (using PhMe:EtOAc 3:2) can isolate milligram to gram quantities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to handle twinned or high-resolution data. For ambiguous electron density, iterative refinement with restraints on bond lengths/angles and validation tools like R-free factor analysis are critical . ORTEP-III can visualize thermal ellipsoids to identify disordered regions .

Q. What strategies analyze hydrogen bonding patterns in the crystal lattice of this compound?

- Methodology : Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like chains (C), rings (R), or intramolecular (S). Software like Mercury (CCDC) calculates bond distances and angles, while crystallographic data (e.g., CIF files) provide experimental metrics .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the Boc-protected amine may deactivate the naphthyridine ring toward Pd-catalyzed reactions, requiring base additives (e.g., Et₃N) to enhance reactivity .

Q. How to address low yields in the Boc protection step during synthesis?

- Methodology :

- Catalyst Screening : Test alternative catalysts (e.g., DMAP or HOBt) to improve acylation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.

- Temperature Control : Slow addition of Boc anhydride at 0°C minimizes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.